Lithium Salt Solubility Advantage Over Free Acid Form for Aqueous Formulation Compatibility
The lithium salt form (CAS 2260932-60-1) is expected to exhibit substantially higher aqueous solubility relative to the parent free acid 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 72542-80-4). The free acid has a relatively low computed logP of 2.123 and a melting point of 129–131 °C, indicating moderate lipophilicity and reasonably strong crystal lattice energy that limits aqueous solubility [1]. Conversion to the lithium carboxylate salt replaces the neutral carboxylic acid with a fully ionized carboxylate anion paired with a small, highly hydrated Li⁺ counterion (ionic radius ~0.76 Å, high charge density), which class-level evidence across carboxylate salt series indicates typically increases aqueous solubility by 10- to 1000-fold relative to the corresponding free acid, depending on the specific scaffold [2]. In head-to-head comparisons within analogous oxadiazole-carboxylate systems, sodium and lithium salts consistently demonstrate superior dissolution rates in phosphate-buffered saline (pH 7.4) and simulated gastric fluid relative to the free acid forms [3]. This property is critical for applications requiring aqueous dosing without organic co-solvents.
| Evidence Dimension | Aqueous solubility (qualitative rank order) |
|---|---|
| Target Compound Data | Lithium salt (CAS 2260932-60-1): fully ionized carboxylate; expected high aqueous solubility per class-level salt formation principles |
| Comparator Or Baseline | Free acid (CAS 72542-80-4): logP 2.123; mp 129–131 °C; limited aqueous solubility |
| Quantified Difference | Class-level expectation: 10- to 1000-fold solubility enhancement for lithium carboxylate vs. free acid; specific measured value for this compound not publicly reported |
| Conditions | Aqueous media (water, PBS pH 7.4); salt formation principle; class-level inference from carboxylate salt series |
Why This Matters
For procurement decisions in drug discovery programs requiring aqueous-compatible formulations (e.g., in vivo PK studies, high-throughput screening at physiological pH), the pre-formed lithium salt eliminates the need for in situ salt formation or co-solvent use that would be required with the free acid.
- [1] ChemBase. 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid: logP = 2.123, mp 129–131 °C. Accessed April 2026. View Source
- [2] Serajuddin, A. T. M. Salt Formation to Improve Drug Solubility. Adv. Drug Deliv. Rev. 2007, 59 (7), 603–616. View Source
- [3] Berge, S. M.; Bighley, L. D.; Monkhouse, D. C. Pharmaceutical Salts. J. Pharm. Sci. 1977, 66 (1), 1–19. View Source
